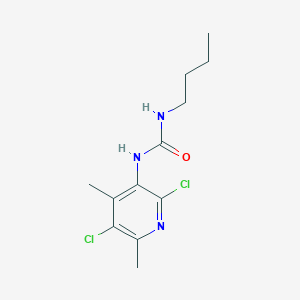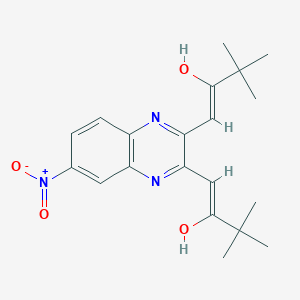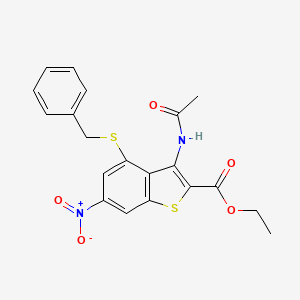![molecular formula C20H31N3O3S B4295502 N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
Descripción general
Descripción
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide, also known as DBAQ, is a quinoline sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. DBAQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is not fully understood, but studies have suggested that it may act as a DNA intercalator, disrupting DNA replication and causing DNA damage. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide for lab experiments is its potent anticancer activity, which makes it a useful tool for studying cancer cell growth and proliferation. However, one limitation of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide. One area of interest is the development of more efficient synthesis methods for N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide, which could make it more widely available for research purposes. Another area of interest is the investigation of the potential use of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide in combination with other anticancer agents, which could enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide and to identify potential new applications for this promising compound.
Aplicaciones Científicas De Investigación
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is in the field of cancer research. Studies have shown that N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-4-6-14-23(15-7-5-2)16-13-22-27(24,25)19-11-10-18(26-3)20-17(19)9-8-12-21-20/h8-12,22H,4-7,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGKLJHAUPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4295427.png)
![N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4295442.png)
![N,N-dicyclohexyl-N'-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]terephthalamide](/img/structure/B4295445.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)

![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
![1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B4295526.png)

![methyl {[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295542.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295550.png)